molecular formula C13H11N3 B13879115 2-Phenylindazol-6-amine

2-Phenylindazol-6-amine

Cat. No.: B13879115
M. Wt: 209.25 g/mol
InChI Key: CUTAMANOHUFYIM-UHFFFAOYSA-N
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Description

2-Phenylindazol-6-amine is a heterocyclic compound featuring an indazole core substituted with a phenyl group at the 2-position and an amine group at the 6-position.

Properties

Molecular Formula

C13H11N3

Molecular Weight

209.25 g/mol

IUPAC Name

2-phenylindazol-6-amine

InChI

InChI=1S/C13H11N3/c14-11-7-6-10-9-16(15-13(10)8-11)12-4-2-1-3-5-12/h1-9H,14H2

InChI Key

CUTAMANOHUFYIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C3C=CC(=CC3=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylindazol-6-amine typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with acetophenone in the presence of an acid catalyst to form acetophenone phenylhydrazone. The hydrazone then undergoes cyclization to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Fischer indole synthesis, utilizing continuous flow reactors to enhance yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 2-Phenylindazol-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

2-Phenylindazol-6-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenylindazol-6-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section compares 2-phenylindazol-6-amine with six related heterocyclic amines, focusing on structural differences, synthetic methods, and physicochemical properties.

Structural Comparison
  • This compound : Indazole core (benzene fused with a pyrazole ring), 2-phenyl, 6-amine substituents.
  • 6-Phenoxybenzo[d]thiazol-2-amine (CAS 65948-19-8): Benzothiazole core, 6-phenoxy, 2-amine groups .
  • 2-Methylbenzo[d]oxazol-6-amine (CAS 5676-60-8): Benzoxazole core, 2-methyl, 6-amine substituents .
  • 6-Methoxyquinazolin-2-amine (CAS 709-06-8): Quinazoline core, 6-methoxy, 2-amine groups .
  • 5-Chloro-6-nitro-1,3-benzoxazol-2-amine (CAS 1820717-50-7): Benzoxazole core, 5-chloro, 6-nitro, 2-amine substituents .
  • N-(6-Chloro-2-(1H-pyrazol-1-yl)pyrimidin-4-yl)thiazol-2-amine (Compound 8e): Pyrimidine core, 6-chloro, 2-pyrazole, 4-thiazol-2-amine substituents .
Physicochemical Properties
Compound Molecular Formula Molecular Weight Core Structure Key Substituents Storage Conditions
This compound C₁₃H₁₁N₃ 209.25 Indazole 2-phenyl, 6-amine Not reported
6-Phenoxybenzo[d]thiazol-2-amine C₁₃H₁₀N₂OS 242.30 Benzothiazole 6-phenoxy, 2-amine 2–8°C, protect from light
2-Methylbenzo[d]oxazol-6-amine C₈H₈N₂O 148.16 Benzoxazole 2-methyl, 6-amine Not reported
6-Methoxyquinazolin-2-amine C₉H₉N₃O 175.19 Quinazoline 6-methoxy, 2-amine Not reported
5-Chloro-6-nitro-1,3-benzoxazol-2-amine C₇H₄ClN₃O₃ 213.58 Benzoxazole 5-chloro, 6-nitro, 2-amine Not reported
Compound 8e C₁₀H₈ClN₅S 289.73 Pyrimidine 6-chloro, 2-pyrazole, 4-thiazol-2-amine Not reported

Key Observations :

  • Solubility : Electron-withdrawing groups (e.g., nitro in ) reduce solubility, while methoxy groups (e.g., in ) may enhance it.
  • Stability : Light-sensitive compounds (e.g., ) require specific storage conditions.

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